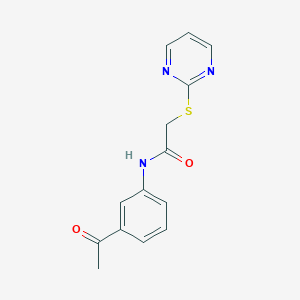![molecular formula C18H21NO4S B299320 Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate, also known as BMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSB belongs to the class of sulfonylurea compounds and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit antidiabetic, anticancer, and anti-inflammatory activities. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as sulfonylurea receptor 1 and ATP-sensitive potassium channels. These enzymes play a crucial role in regulating glucose homeostasis, and their inhibition by this compound results in decreased blood glucose levels. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In animal studies, this compound has been found to decrease blood glucose levels, increase insulin sensitivity, and reduce inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agricultural studies, this compound has been found to inhibit the growth of weeds by interfering with their metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested in vitro and in vivo. This compound also exhibits low toxicity and has a high selectivity towards its target enzymes. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activities. This compound also has a low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
For the study of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate include the development of this compound-based drugs, optimization of the synthesis method, and the use of this compound in material science and agriculture.
Synthesemethoden
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butyl 2-amino benzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Eigenschaften
Molekularformel |
C18H21NO4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
butyl 2-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-13-23-18(20)16-7-5-6-8-17(16)19-24(21,22)15-11-9-14(2)10-12-15/h5-12,19H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
SZUDECAGGQEEDG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)


![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)